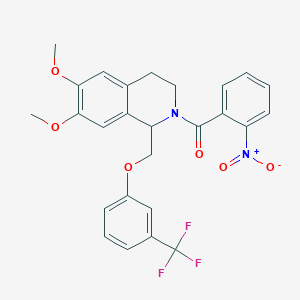
(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone is a useful research compound. Its molecular formula is C26H23F3N2O6 and its molecular weight is 516.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone is a complex organic molecule with potential biological applications. This article explores its biological activity, mechanism of action, and relevant research findings.
- Molecular Formula : C19H20F3NO3
- Molecular Weight : 367.36 g/mol
- CAS Number : 865546-41-4
The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl and methoxy groups. These modifications enhance lipophilicity and enable the compound to effectively cross cell membranes. The mechanism of action may involve:
- Enzyme Inhibition : The compound could interact with specific enzymes or receptors, modulating their activity.
- Signal Transduction Pathways : It may influence various signaling pathways, potentially affecting cellular proliferation and apoptosis.
Antitumor Effects
Recent studies have indicated that derivatives of tetrahydroisoquinoline structures exhibit significant antitumor properties. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer models:
These findings suggest that the compound may possess similar antitumor properties through modulation of critical pathways involved in cancer progression.
Neuropharmacological Activity
Research into related isoquinoline compounds has demonstrated potential neuropharmacological effects:
- Serotonin Transporter Inhibition : Compounds similar to this compound have been identified as potent inhibitors of serotonin transporters (SERT), norepinephrine transporters (NET), and dopamine transporters (DAT) . This triple reuptake inhibition is crucial for developing antidepressants and treatments for mood disorders.
Antimicrobial Activity
Some derivatives have shown promising antimicrobial properties against various pathogens. For example, studies have indicated that certain isoquinoline-based compounds exhibit activity against Gram-positive and Gram-negative bacteria.
Case Study 1: Antitumor Activity in Xenograft Models
A study evaluated the effects of a related isoquinoline derivative on tumor growth in mouse xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting the hypothesis that these compounds can effectively inhibit tumor proliferation.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological profile of a structurally similar compound. Behavioral assays in rodents demonstrated antidepressant-like effects, correlating with increased serotonin levels in the synaptic cleft.
Propriétés
IUPAC Name |
[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2O6/c1-35-23-12-16-10-11-30(25(32)19-8-3-4-9-21(19)31(33)34)22(20(16)14-24(23)36-2)15-37-18-7-5-6-17(13-18)26(27,28)29/h3-9,12-14,22H,10-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXQYBWAQWKLMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3[N+](=O)[O-])COC4=CC=CC(=C4)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













